6-Amino-4-hydroxynicotinonitrile
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Overview
Description
6-Amino-4-hydroxynicotinonitrile is an organic compound with the molecular formula C6H5N3O It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced techniques such as microwave irradiation, ultrasonic irradiation, and ionic liquids to enhance reaction efficiency and yield . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Amino-4-hydroxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
6-Aminonicotinamide: An inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase.
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity against breast cancer cell lines and its use as a fluorescent sensor.
Uniqueness: 6-Amino-4-hydroxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6-amino-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-3-9-6(8)1-5(4)10/h1,3H,(H3,8,9,10) |
InChI Key |
IZRGFBYDCSKJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C#N)N |
Origin of Product |
United States |
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